2.5-Fold Higher Antidepressant Potency of Ibogainalog (IBG) Versus Ibogaminalog (DM506) in Murine Behavioral Despair Models
In a direct head-to-head comparison within the same study, a single intraperitoneal administration of ibogainalog (IBG) at 10 mg/kg produced antidepressant-like activity in naïve mice equivalent to that achieved by ibogaminalog (DM506) at 25 mg/kg, representing a 2.5-fold potency advantage for IBG. Both compounds were tested in the forced swim test (FST) and tail suspension test (TST), with effects persisting for 72 hours and abolished by the selective 5-HT₂A antagonist volinanserin [1]. The chronic immobilization stress (CIS) model confirmed sustained antidepressant effects for 48 hours in both compounds at these differential doses.
| Evidence Dimension | Antidepressant effective dose (single i.p. administration) |
|---|---|
| Target Compound Data | IBG: 10 mg/kg produces significant antidepressant-like activity in FST and TST; effect duration 72 h |
| Comparator Or Baseline | DM506 (ibogaminalog): 25 mg/kg required for equivalent antidepressant-like activity; effect duration 72 h |
| Quantified Difference | IBG achieves comparable efficacy at 2.5-fold lower dose (10 vs. 25 mg/kg) |
| Conditions | Naïve male C57BL/6J mice; forced swim test (FST) and tail suspension test (TST); effect blocked by volinanserin (selective 5-HT₂A antagonist); chronic immobilization stress (CIS) model confirmation at 48 h |
Why This Matters
A 2.5-fold potency difference directly impacts in vivo dosing strategies, reducing compound consumption and potentially mitigating dose-dependent off-target effects in preclinical antidepressant discovery programs.
- [1] Arias HR, Rudin D, Luethi D, et al. The psychoplastogens ibogaminalog and ibogainalog induce antidepressant-like activity in naïve and depressed mice by mechanisms involving 5-HT₂A receptor activation and serotonergic transmission. Prog Neuropsychopharmacol Biol Psychiatry. 2025;136:111217. doi:10.1016/j.pnpbp.2024.111217. PMID: 39662723. View Source
